

Spectroscopic Profile of n-Butylpentanamide: A Technical Guide

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Compound of Interest

Compound Name: *n*-Butylpentanamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **n-Butylpentanamide** ($C_9H_{19}NO$), a secondary amide with applications in various chemical research domains. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **n-Butylpentanamide**.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.4-5.8	br s	1H	N-H
~3.1-3.2	t	2H	N-CH ₂ -CH ₂ -CH ₂ -CH ₃
~2.1-2.2	t	2H	-CO-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.4-1.6	m	4H	-CO-CH ₂ -CH ₂ -CH ₂ -CH ₃ & N-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.2-1.4	m	4H	-CO-CH ₂ -CH ₂ -CH ₂ -CH ₃ & N-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.9	t	6H	-CO-CH ₂ -CH ₂ -CH ₂ -CH ₃ & N-CH ₂ -CH ₂ -CH ₂ -CH ₃

Note: This is a predicted ¹H NMR spectrum based on typical chemical shifts for similar acyclic amides. Experimental verification is recommended.

Table 2: ¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum for **n-Butylpentanamide** is available through public databases such as PubChem.[1] The expected chemical shifts would include signals for the carbonyl carbon, the carbons adjacent to the nitrogen and carbonyl group, and the carbons of the butyl and pentanoyl alkyl chains.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group
~3300	N-H stretch
~2960-2850	C-H stretch (alkyl)
~1640	C=O stretch (Amide I)
~1550	N-H bend (Amide II)

Table 4: Mass Spectrometry Data

m/z	Interpretation
157	Molecular Ion (M ⁺)
114	[M - C ₃ H ₇] ⁺
100	[M - C ₄ H ₉] ⁺ or [CH ₃ (CH ₂) ₃ CONH ₂] ⁺
86	[CH ₃ (CH ₂) ₃ CO] ⁺
72	[CH ₃ (CH ₂) ₂ CH=NH ₂] ⁺
57	[C ₄ H ₉] ⁺
44	[CONH ₂] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Synthesis of n-Butylpentanamide

A common method for the synthesis of **n-Butylpentanamide** is the amidation of pentanoyl chloride with n-butylamine.

Materials:

- Pentanoyl chloride
- n-Butylamine

- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (1.1 equivalents) in anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Add pentanoyl chloride (1.0 equivalent) dropwise to the stirred solution of n-butylamine.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude **n-Butylpentanamide**.
- The product can be further purified by distillation or column chromatography if necessary.

NMR Spectroscopy

Instrumentation:

- A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

- Dissolve approximately 10-20 mg of **n-Butylpentanamide** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay may be necessary.

FT-IR Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

- Neat Liquid: Place a drop of liquid **n-Butylpentanamide** between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place a drop of the solution onto a salt plate. Allow the solvent to evaporate before analysis.

Data Acquisition:

- Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Acquire a background spectrum of the clean salt plates (or the solvent film) and subtract it from the sample spectrum.

Mass Spectrometry

Instrumentation:

- A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

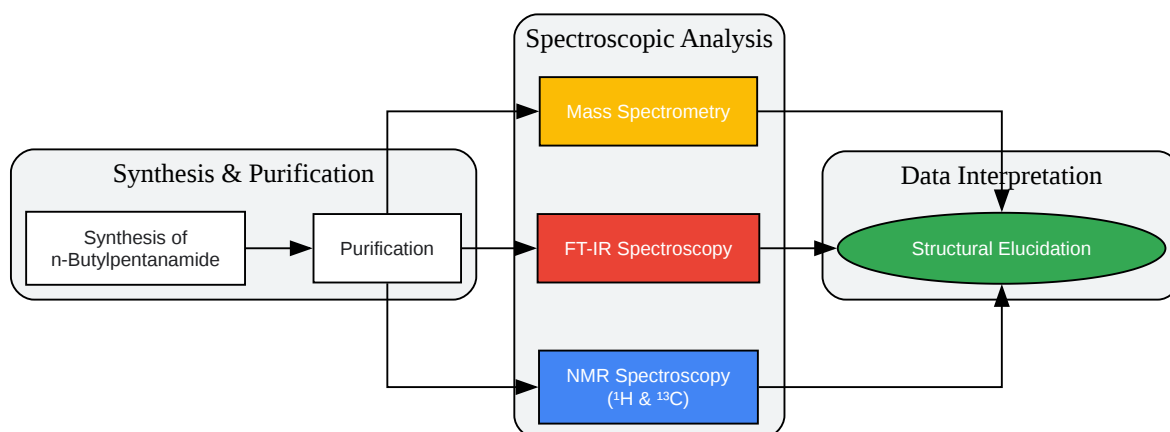
- Prepare a dilute solution of **n-Butylpentanamide** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Inject the solution into the GC-MS system.

Data Acquisition:

- The sample is vaporized and separated by the gas chromatograph before entering the mass spectrometer.
- Electron ionization (EI) is a common method for generating ions.
- The mass spectrum is recorded, showing the molecular ion and various fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **n-Butylpentanamide**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **n-Butylpentanamide**.

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References

- 1. N-Butylpentanamide | C₉H₁₉NO | CID 137707 - PubChem [pubchem.ncbi.nlm.nih.gov]
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